Anthelvencin B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
11011-26-0 |
|---|---|
Molecular Formula |
C20H27N9O3 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C20H27N9O3/c1-28-10-12(7-14(28)19(31)24-6-5-16(21)22)26-20(32)15-8-11(9-29(15)2)25-18(30)13-3-4-17(23)27-13/h7-10,13H,3-6H2,1-2H3,(H3,21,22)(H2,23,27)(H,24,31)(H,25,30)(H,26,32) |
InChI Key |
QLVFNFMPVONXSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C3CCC(=N3)N |
Origin of Product |
United States |
Anthelvencin Biosynthesis and Genetic Basis
Identification and Characterization of the Anthelvencin Biosynthetic Gene Cluster (BGC)
The production of anthelvencin B is orchestrated by a dedicated set of genes, known as a biosynthetic gene cluster (BGC), located within the genome of the producing organism.
Genomic Localization and Organization of the Anthelvencin BGC in Streptomyces venezuelae
The anthelvencin BGC has been identified in Streptomyces venezuelae strains ATCC 14583 and ATCC 14585. nih.govacs.orgacs.org Sequencing the genome of S. venezuelae ATCC 14583 led to the discovery of a gene cluster predicted to be responsible for anthelvencin biosynthesis. nih.govacs.orgacs.org Comparative analysis of the BGCs from strains ATCC 14583, ATCC 14584, and ATCC 14585 revealed variations in size, ranging from 59 to 105 kilobase pairs. researchgate.net Despite these size differences, a core region of 30 kilobase pairs, containing the essential genes for anthelvencin assembly, is conserved among them. researchgate.net This core region is characterized as a combination of an ectoine (B1671093) BGC and a nonribosomal peptide synthetase (NRPS)-type BGC. researchgate.net
The anthelvencin BGC in S. venezuelae shares homology with the BGCs for other pyrrolamide antibiotics, such as netropsin (B1678217) and distamycin. researchgate.net Specifically, 20 genes within the anthelvencin BGC have homologs in the netropsin or distamycin BGCs, with amino acid sequence identities ranging from 51.69% to 85.26%. researchgate.net The genes in the anthelvencin cluster have been designated "athv" based on their homology to genes in the netropsin and distamycin clusters. researchgate.net
Functional Analysis of BGC Genes Implicated in Anthelvencin Production
Functional analysis has confirmed the direct involvement of the identified BGC in anthelvencin production. nih.govacs.org Deletion of specific genes within the cluster, such as athv10, athv15, athv19, and athv28, resulted in the complete abolishment of anthelvencin A and B production in S. venezuelae ATCC 14585. researchgate.net
A key gene in the pathway is athv28, which has been shown to be critical for the synthesis of 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate (ADPC), a crucial precursor for the anthelvencin scaffold. researchgate.netdbpia.co.krresearchgate.net It is proposed that the enzyme Athv28 catalyzes the intramolecular condensation of glutamine to form ADPC. researchgate.net This hypothesis is supported by the fact that chemical complementation of an athv28 deletion mutant with ADPC restored anthelvencin production. researchgate.net In vitro assays using purified Athv28 protein have also demonstrated the conversion of glutamine to ADPC. researchgate.net
Another important enzyme identified in the cluster is Ant23, which belongs to the ATP-grasp ligase family. nih.govacs.org It is proposed that Ant23 utilizes a 4-aminopyrrole-2-carboxylate substrate that is loaded onto a peptidyl carrier protein (PCP). nih.govacs.org
Table 1: Key Genes in the Anthelvencin BGC and Their Putative Functions
| Gene | Putative Function | Evidence |
|---|---|---|
| athv28 | Catalyzes the formation of the precursor 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate (ADPC) from glutamine. | Gene deletion abolishes production; chemical complementation with ADPC restores production; in vitro enzymatic assays confirm function. researchgate.netdbpia.co.krresearchgate.net |
| Ant23 | ATP-grasp ligase involved in the assembly process, likely acting on a PCP-loaded 4-aminopyrrole-2-carboxylate. | Identified within the BGC; proposed role in the biosynthetic pathway. nih.govacs.org |
| athv10, athv15, athv19 | Essential for anthelvencin production. | Gene deletions lead to the loss of anthelvencin A and B production. researchgate.net |
Enzymology of Anthelvencin Biosynthesis
The assembly of the anthelvencin molecule is a complex process mediated by a series of specialized enzymes, with nonribosomal peptide synthetases playing a central role.
Role of Nonribosomal Peptide Synthetase (NRPS) in Pyrrolamide Assembly
The core structure of this compound is assembled by a nonribosomal peptide synthetase (NRPS) system. nih.govacs.org NRPSs are large, modular enzymes that synthesize peptides without the use of a ribosome and messenger RNA template. mdpi.comwikipedia.orgresearchgate.net Each module in an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain. mdpi.comebi.ac.ukresearchgate.net
The NRPS system responsible for anthelvencin biosynthesis is unique in that it is composed entirely of stand-alone domains, also known as a Type II NRPS system. nih.govacs.org This is in contrast to the more common Type I NRPSs, which are large, multidomain proteins organized into modules. nih.govnih.govrsc.org In Type II systems, the individual catalytic domains—such as the adenylation (A), peptidyl carrier protein (PCP) or thiolation (T), and condensation (C) domains—are separate proteins that must interact to carry out the synthesis of the peptide. nih.govnih.govrsc.org The A domain selects and activates the specific amino acid, the PCP domain carries the growing peptide chain, and the C domain catalyzes the formation of the peptide bond. researchgate.netresearchgate.net This dissociated architecture is also observed in the biosynthesis of other pyrrolamides like congocidine (B231845) and distamycin. nih.govacs.org The use of discrete, monofunctional enzymes makes these systems interesting models for studying enzyme interactions and for potential applications in combinatorial biosynthesis. nih.govnih.govnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Anthelvencin A |
| This compound |
| Anthelvencin C |
| 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate (ADPC) |
| 4-aminopyrrole-2-carboxylate |
| Chloramphenicol |
| Congocidine |
| Distamycin |
| Disgocidine |
| Ectoine |
| Glutamine |
| Guanidinoacetate |
| Jadomycin |
| Kikumycin B |
| Netropsin |
| Pikromycin |
Function of ATP-Grasp Ligase Family Enzymes (e.g., Ant23) in Precursor Utilization
A critical step in the biosynthesis of anthelminthins is the involvement of an enzyme from the ATP-grasp ligase superfamily, identified as Ant23. nih.gov These enzymes are known for catalyzing the ATP-dependent ligation of a carboxylate-containing substrate with a nucleophile, often via the formation of an acylphosphate intermediate. nih.gov
In the anthelminthin pathway, Ant23 is proposed to act on a precursor molecule that is tethered to a peptidyl carrier protein (PCP). nih.gov Specifically, functional analysis of the gene cluster suggests that Ant23 utilizes a PCP-loaded 4-aminopyrrole-2-carboxylate as its substrate. nih.govacs.org This enzymatic action is a key part of the nonribosomal peptide synthetase (NRPS) assembly line responsible for constructing the pyrrolamide backbone of the anthelminthins. nih.gov The NRPS system involved in anthelminthin biosynthesis is notable for being composed entirely of stand-alone domains, a characteristic shared with the biosynthesis of other pyrrolamides like congocidine and distamycin. nih.govacs.org
Involvement of L-Ectoine Synthase Homologs (e.g., Ant24) in Precursor Biosynthesis
The formation of essential pyrrole (B145914) precursors is another crucial phase of the biosynthetic pathway. This is where Ant24, a homolog of L-ectoine synthase (EctC), plays a pivotal role. nih.govresearchgate.net L-ectoine synthases are typically involved in the biosynthesis of the compatible solute ectoine, where they catalyze a cyclo-condensation reaction. genome.jpebi.ac.uk
In the context of anthelminthin biosynthesis, Ant24 is believed to catalyze the cyclization of L-glutamine to produce 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate (ADPC). nih.govresearchgate.netdbpia.co.kr This proposed function is supported by gene deletion and chemical complementation experiments. When the gene for Ant24 is deleted, the production of anthelminthins ceases, but can be restored by feeding the mutant strain with the downstream product, ADPC. nih.gov This demonstrates the essential role of Ant24 in generating this key cyclic precursor. nih.govresearchgate.net
Elucidation of Biosynthetic Precursors and Intermediates
Pathways for 4-Acetamidopyrrole-2-carboxylate and 3-Aminopropionamidine Precursors
Research into related pyrrolamide antibiotics has established that 4-acetamidopyrrole-2-carboxylate and 3-aminopropionamidine are common precursors for this class of compounds. plos.org Studies on congocidine biosynthesis have shown that 4-acetamidopyrrole-2-carboxylate is a key intermediate. researchgate.net While the precise pathway for 3-aminopropionamidine formation in anthelminthin biosynthesis is part of the broader NRPS-driven assembly, the incorporation of these two distinct moieties is fundamental to creating the final chemical architecture of the anthelminthin family. plos.org
Biosynthesis of 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate
The intermediate 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate (ADPC) is a vital cyclic precursor. nih.govdbpia.co.kr As previously mentioned, its synthesis is catalyzed by the L-ectoine synthase homolog, Ant24, which acts on L-glutamine. nih.govresearchgate.net The gene athv28 within the anthelminthin biosynthetic gene cluster has been identified as playing a crucial role in this conversion. dbpia.co.kr The formation of ADPC is an early and essential step, providing one of the core heterocyclic structures for the subsequent NRPS assembly line. nih.govmdpi.com
Proposed Biosynthetic Pathway for Anthelvencins A, B, and C
Based on the functional analysis of the anthelminthin gene cluster and the characterization of its enzymes, a comprehensive biosynthetic pathway has been proposed. nih.gov The process is orchestrated by a Type II NRPS system, which utilizes stand-alone domains to assemble the final products. nih.govacs.org
The pathway initiates with the formation of the necessary precursors. This includes the Ant24-catalyzed cyclization of L-glutamine to form 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate (ADPC) and the generation of 4-aminopyrrole-2-carboxylate units. nih.govnih.govdbpia.co.kr These precursors are then loaded onto their respective peptidyl carrier proteins (PCPs).
The assembly continues with the ATP-grasp ligase, Ant23, which acts on a PCP-tethered 4-aminopyrrole-2-carboxylate. nih.gov The NRPS machinery then catalyzes the formation of amide bonds, linking the various pyrrole and amidine precursors in a specific sequence. The structural diversity among Anthelvencin A, B, and C arises from variations in this assembly, such as the number of pyrrole units and N-methylation events. nih.gov For instance, Anthelvencin C is distinguished by the presence of two N-methylated pyrrole groups. nih.govacs.org This intricate enzymatic assembly line, combining the functions of synthases, ligases, and a modular NRPS system, ultimately yields the complete structures of Anthelvencins A, B, and C. nih.gov
Key Enzymes in Anthelvencin Biosynthesis
| Enzyme | Family | Proposed Function in Anthelvencin Biosynthesis |
| Ant23 | ATP-Grasp Ligase | Utilizes a PCP-loaded 4-aminopyrrole-2-carboxylate as a substrate in the NRPS assembly. nih.gov |
| Ant24 | L-Ectoine Synthase Homolog | Catalyzes the cyclization of L-glutamine to form the precursor 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate (ADPC). nih.govresearchgate.netdbpia.co.kr |
Molecular Mechanism of Action
Investigation of Anthelmintic Activity through Neurotransmission Interference
The primary mode of action for many anthelmintic drugs involves the disruption of the parasite's neuromuscular coordination, leading to paralysis and subsequent expulsion from the host. msdvetmanual.comwikipedia.orgnih.gov This interference can occur through various mechanisms, such as inhibiting neurotransmitter breakdown or mimicking or enhancing neurotransmitter action. msdvetmanual.com While the precise mechanism of Anthelvencin B on helminth neurotransmission is not extensively detailed in the available literature, the general principles of anthelmintic action provide a framework for its potential activity.
Anthelmintics often target neurotransmitter systems that are vital for the parasite's motor functions. msdvetmanual.commhmedical.com Key targets include nicotinic acetylcholine (B1216132) receptors (nAChRs), which are targeted by drugs like levamisole (B84282) and pyrantel, leading to spastic paralysis. msdvetmanual.comnih.gov Other anthelmintics disrupt the function of microtubules, essential components of the cytoskeleton, which are critical for cellular integrity and motility. wikipedia.orgmhmedical.com While this compound is a pyrrolamide metabolite, a class known for DNA binding, the possibility of it also affecting neurotransmission cannot be entirely ruled out without further specific investigation. nih.gov The expulsion of parasitic worms is often the result of either stunning (vermifuge) or killing (vermicide) them, processes frequently initiated by disrupting their nervous system. wikipedia.org
DNA Minor Groove Binding Specificity and Interactions
A significant aspect of this compound's molecular mechanism is its ability to bind to the minor groove of DNA. researchgate.net This places it in a family of naturally occurring oligopeptide and pyrrolamide antibiotics, such as netropsin (B1678217) and distamycin, which also exhibit their biological effects by targeting specific sequences in the DNA minor groove. nih.gov
These molecules typically share common structural features that facilitate this interaction, including a crescent shape, cationic charges, and hydrogen-bond donors, which allow for a snug fit and stable binding within the minor groove. nih.govnih.gov The binding is sequence-specific, with a preference for A-T (adenine-thymine) rich regions. researchgate.netucl.ac.uk This specificity is driven by a combination of electrostatic interactions, van der Waals forces, and hydrogen bonds between the ligand and the DNA. ucl.ac.ukmedicaljournalssweden.se
Studies on related compounds have shown that the stereochemistry of the molecule can significantly influence its binding efficiency to the B-DNA receptor. tandfonline.comnih.gov For this compound, it is suggested that biogenetic factors have led to a configuration that maximizes its DNA binding capability. tandfonline.comnih.gov Research on Anthelvencin A, a closely related compound, has demonstrated its binding to the minor groove along the sequence 5'-A₄A₅T₆T₇-3'. nih.gov This provides a strong indication that this compound likely follows a similar pattern of sequence-specific recognition.
The interaction of these polyamides with DNA can interfere with the activity of essential enzymes like DNA topoisomerases I and II, which are crucial for DNA replication and transcription. nih.gov This interference can disrupt cellular processes and contribute to the compound's biological activity.
Mechanisms of Moderate Antibacterial Activities
This compound is reported to possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. While the primary mechanism is associated with DNA binding, other factors may contribute to its antibacterial effects.
The ability of molecules to inhibit bacterial growth often stems from their capacity to interfere with essential cellular processes. These can include:
Inhibition of Cell Wall Synthesis: A common target for antibiotics is the bacterial cell wall, a structure absent in animal cells. libretexts.org Drugs like β-lactams and glycopeptides inhibit the synthesis of peptidoglycan, a critical component of the cell wall, leading to cell lysis. libretexts.orgmdpi.comfrontiersin.org Penicillin-binding proteins (PBPs) are key enzymes in this process and are frequent targets. mdpi.comimist.ma
Disruption of Cell Membrane Integrity: Some antimicrobial agents can interact with the bacterial cell membrane, causing depolarization, leakage of intracellular components, and ultimately, cell death. scielo.brfrontiersin.org The positive charge often found on antimicrobial peptides and polymers can facilitate electrostatic interactions with the negatively charged bacterial cell surface. scielo.br
Inhibition of Nucleic Acid and Protein Synthesis: Interference with DNA replication, transcription, or translation is another effective antibacterial strategy. nih.gov By binding to the DNA minor groove, this compound can potentially block the action of DNA and RNA polymerases, thereby inhibiting the synthesis of essential macromolecules. researchgate.netnih.gov
Inhibition of Metabolic Enzymes: Some antibiotics function by inhibiting key enzymes involved in vital metabolic pathways, such as those for energy production. nih.govnih.gov
Structure Activity Relationships Sar in Anthelvencin Analogues and Pyrrolamide Family
Comparative Structural Analysis of Anthelvencins A, B, and C
The anthelvencins are a group of closely related pyrrolamide metabolites produced by Streptomyces venezuelae. nih.govnih.gov Initially, only Anthelvencins A and B were identified. However, subsequent research led to the revision of Anthelvencin A's structure and the discovery of a third analogue, Anthelvencin C. nih.govnih.gov The core structure of these molecules consists of linked N-methylpyrrolecarboxamide units. The primary distinctions between Anthelvencins A, B, and C lie in the number of N-methylpyrrole groups and the nature of the terminal amidine group. nih.govacs.org
Anthelvencin B forms the foundational structure in this series, featuring a single N-methylated pyrrole (B145914) ring. The revised structure of Anthelvencin A shows it to be a hydroxylated version of this compound. Anthelvencin C, in contrast, is characterized by the presence of two N-methylated pyrrole groups. nih.govacs.org These subtle variations in methylation and hydroxylation are significant as they influence the molecule's conformation and its binding affinity to DNA.
| Compound | Key Structural Features | Molecular Formula |
|---|---|---|
| Anthelvencin A | Hydroxylated terminal amidine group, one N-methylpyrrole ring | C19H25N9O3 |
| This compound | Terminal amidine group, one N-methylpyrrole ring | C18H23N9O3 |
| Anthelvencin C | Terminal amidine group, two N-methylpyrrole rings | C20H27N9O3 |
Relationship between Biosynthetic Pathway Components and Product Diversity
The structural diversity observed among the anthelvencins originates from the genetic blueprint encoded within the anthelvencin biosynthetic gene cluster (ant cluster) in S. venezuelae. nih.govnih.govsecondarymetabolites.org This cluster contains the genes for a nonribosomal peptide synthetase (NRPS) system, which is responsible for assembling the molecule from its precursor units. A key feature of the anthelvencin NRPS is that it is composed of stand-alone, monofunctional domains, a characteristic of what are often termed Type II NRPS systems. nih.govnih.gov
The diversity between Anthelvencins A, B, and C is generated by specific tailoring enzymes encoded within the ant cluster. The difference between this compound and C, for instance, is the addition of a second N-methylpyrrole unit, a process governed by the iterative action of the NRPS machinery. The hydroxylation that distinguishes Anthelvencin A from B is likely carried out by a specific monooxygenase encoded within the gene cluster. The presence and activity of these specific enzymatic components directly dictate which final products are synthesized, showcasing a direct link between the genetic components of the pathway and the chemical diversity of the resulting metabolites. nih.gov
Insights from Comparative Biosynthesis of Related Pyrrolamides (e.g., Congocidine (B231845), Distamycin)
The biosynthetic logic for anthelvencins shares remarkable similarities with that of other well-known pyrrolamide antibiotics, such as congocidine (also known as netropsin) and distamycin. nih.govnih.gov The biosynthetic gene clusters for congocidine (cgc) and distamycin (dst) also feature Type II NRPS systems, where the enzymatic domains (adenylation, thiolation, condensation) act as independent proteins rather than being part of large, multidomain megaenzymes. nih.govnih.govnih.gov This modular, dissociated enzymatic architecture is a defining characteristic of this particular branch of natural product biosynthesis.
This shared biosynthetic strategy highlights a conserved evolutionary approach to constructing these DNA-binding molecules. The assembly process for all three compounds involves the sequential addition of N-methylpyrrole-2-carboxylic acid or related precursors. For example, the assembly of anthelvencins involves an enzyme from the ATP-grasp ligase family, Ant23, which is proposed to use a PCP-loaded 4-aminopyrrole-2-carboxylate as a substrate. nih.govnih.gov The variation in the number of pyrrole units among distamycin, congocidine, and the anthelvencins is a direct result of the number of iterative cycles catalyzed by their respective NRPSs. Furthermore, the gene clusters for all three pyrrolamides contain homologous genes for regulatory proteins, suggesting a conserved mechanism for controlling the production of these specialized metabolites. nih.gov Studying these related pathways provides a broader understanding of how microorganisms utilize a common enzymatic toolkit to generate a family of structurally distinct but functionally related natural products.
Synthetic Biology and Biosynthetic Engineering of Anthelvencins
Genome Engineering Methodologies for Anthelvencin BGC Manipulation
Modern genome engineering techniques have become central to the study and manipulation of complex biosynthetic pathways like that of anthelvenicn. These tools allow for precise and efficient modification of the genetic blueprint of the producing organism, Streptomyces venezuelae.
The advent of CRISPR/Cas9 and related systems has revolutionized genetic engineering in Streptomyces and other filamentous fungi, providing a rapid and precise method for genome editing. researchgate.net This technology can be directly applied to the anthelvenicn BGC for targeted gene deletions to systematically probe the function of each enzyme in the pathway. nih.gov By creating knockout mutants for specific genes within the cluster and analyzing the resulting metabolic profiles, researchers can confirm the role of individual enzymes, such as the non-ribosomal peptide synthetase (NRPS) components or the ATP-grasp ligase Ant23, in the assembly of the pyrrolamide backbone. nih.gov
This gene deletion strategy is invaluable for verifying bioinformatic predictions and fully elucidating the biosynthetic logic. For instance, deleting the gene responsible for a specific methylation or tailoring step would lead to the accumulation of an un-modified intermediate, thereby confirming the enzyme's function. The high efficiency of CRISPR/Cas9 allows for the creation of multiple mutants in a relatively short time, accelerating the functional characterization of the entire anthelvenicn BGC. researchgate.net
Table 1: Potential CRISPR/Cas9 Targets in the Anthelvencin BGC for Functional Elucidation
| Gene Target (Hypothetical) | Predicted Function | Expected Outcome of Deletion |
| ant-nrpsA | NRPS Adenylation Domain | Abolishment of pyrrole (B145914) precursor activation and cessation of anthelvenicn production. |
| ant-mt | Methyltransferase | Accumulation of a demethylated anthelvenicn analogue. |
| ant-p450 | Cytochrome P450 Monooxygenase | Accumulation of an intermediate lacking a specific hydroxylation. |
| ant23 | ATP-grasp ligase | Disruption of 4-aminopyrrole-2-carboxylate ligation, halting biosynthesis. nih.gov |
Many natural product BGCs, including potentially the anthelvenicn cluster, are either silent or expressed at very low levels under standard laboratory conditions. nih.govfrontiersin.org Synthetic biology offers several strategies to overcome this limitation. One powerful approach is promoter engineering, where the native promoter of the BGC is replaced with a strong, constitutive promoter using CRISPR/Cas9-mediated knock-in. researchgate.netmdpi.com This ensures high-level transcription of the biosynthetic genes, leading to enhanced production of anthelvencin B.
Another sophisticated strategy involves the engineering of transcriptional regulators. Bacterial Enhancer Binding Proteins (bEBPs) are a class of AAA+ ATPases that activate transcription at specific promoters, often those recognized by the sigma factor σ54. nih.govcrick.ac.uk These proteins bind to enhancer-like sequences upstream of the promoter and use the energy from ATP hydrolysis to remodel the RNA polymerase-promoter complex, initiating transcription. nih.govresearchgate.net While the specific regulatory network of the anthelvenicn cluster is not fully detailed, genome mining could identify potential bEBP binding sites or cognate bEBP regulators. Overexpressing a native activator or introducing a heterologous bEBP/promoter system could serve as a potent switch to turn on or significantly boost anthelvenicn biosynthesis.
Rational Design for Combinatorial Biosynthesis Approaches
Rational design leverages the understanding of an enzyme's structure and mechanism to re-engineer it for new purposes. In the context of anthelvenicn, this approach focuses on modifying the biosynthetic machinery to accept new substrates and create a library of novel compounds. nih.govnih.govfrontiersin.orgresearchgate.net
The biosynthetic machinery responsible for assembling anthelvenicns features a Type II non-ribosomal peptide synthetase (NRPS) system. nih.gov Unlike the large, multi-modular Type I NRPSs, Type II systems are composed of smaller, stand-alone enzymes that interact to perform the synthesis. nih.gov This dissociated architecture makes them particularly attractive targets for combinatorial biosynthesis. nih.gov
The key domains—adenylation (A) for substrate recognition and activation, peptidyl carrier protein (PCP) for tethering the growing chain, and condensation (C) for peptide bond formation—are separate proteins. This modularity allows for the substitution of individual enzymes. For example, the native A-domain that recognizes 4-aminopyrrole-2-carboxylate could be swapped with an engineered A-domain that recognizes a different, structurally related substrate. nih.gov Such protein engineering could lead to the incorporation of alternative building blocks into the anthelvenicn scaffold, generating a diverse array of novel pyrrolamide derivatives. nih.govnih.govfrontiersin.orgresearchgate.net
Table 2: Combinatorial Biosynthesis Strategies for the Anthelvencin Type II NRPS
| Engineering Strategy | Target Enzyme/Domain | Desired Outcome |
| Domain Swapping | Adenylation (A) domain | Incorporation of novel monomer units instead of the native pyrrole. |
| Site-directed Mutagenesis | Condensation (C) domain | Alteration of substrate specificity or reaction efficiency. |
| Module Swapping | Exchange of PCP and associated domains | Creation of hybrid NRPS systems to produce entirely new peptide structures. |
Directed biosynthesis is a powerful technique that exploits the substrate flexibility of biosynthetic enzymes. nih.gov The method involves feeding the producing organism with synthetic analogues of a natural precursor, which the cell's machinery may then incorporate into the final product. nih.gov This approach can generate novel derivatives without the need for genetic manipulation.
In the case of anthelvenicn, the biosynthesis involves the key precursor 4-aminopyrrole-2-carboxylate. nih.gov By synthesizing and introducing various substituted or structurally modified pyrrole carboxylic acids into the S. venezuelae culture medium, it may be possible to generate a range of new anthelvenicn analogues. The success of this strategy hinges on the ability of the NRPS adenylation domain to recognize and activate these unnatural precursors. This approach has been successfully used to create novel derivatives of other natural products and holds significant promise for diversifying the anthelvenicn chemical family. rsc.orgplos.org
Comparative Genomics and Evolution of Pyrrolamide Biosynthetic Gene Clusters
Phylogenetic Relationships of Streptomyces venezuelae Strains and Pyrrolamide Producers
The production of pyrrolamide antibiotics, such as anthelvencins, congocidine (B231845) (also known as netropsin), and distamycin, is distributed among various Streptomyces species. nih.govnih.gov Understanding the phylogenetic relationships between these producer strains is crucial for elucidating the evolutionary history of their biosynthetic pathways.
A comprehensive analysis of ten strains historically classified as Streptomyces venezuelae revealed significant misclassification among them. researchgate.netresearchgate.net Methodologies including 16S rRNA sequencing, MALDI-TOF MS protein profiling, and whole-genome sequencing have been employed to reassess their taxonomic placement. researchgate.netresearchgate.net While traditional 16S rRNA gene sequencing at a 97% identity threshold grouped all ten strains as a single species, a more stringent 99% identity threshold, coupled with phylogenomic analysis, painted a different picture. researchgate.netnih.gov
This re-evaluation demonstrated that the anthelvencin-producing strains, namely ATCC 14583, ATCC 14584, and ATCC 14585, are phylogenetically distinct from the true S. venezuelae strains. researchgate.netnih.gov Phylogenomic analysis clustered these three strains into a distinct group (G3). nih.gov In contrast, the validated S. venezuelae strains were grouped into G1 and G2. nih.gov This indicates that while these anthelvencin producers were historically labeled as S. venezuelae, they represent a different species.
The producers of other pyrrolamides, Streptomyces ambofaciens (congocidine) and Streptomyces netropsis (distamycin and congocidine), are also phylogenetically distinct from the anthelvencin-producing strains. nih.govnih.gov The striking similarity in the genetic organization of their respective pyrrolamide BGCs, despite the phylogenetic distance between the host organisms, suggests a complex evolutionary history involving horizontal gene transfer and subsequent divergent evolution. nih.gov
| Feature | S. venezuelae (Anthelvencin producers) | S. ambofaciens (Congocidine producer) | S. netropsis (Distamycin/Congocidine producer) |
| Pyrrolamide(s) Produced | Anthelvencins | Congocidine (Netropsin) | Distamycin, Congocidine, Disgocidine |
| Relevant Strain(s) | ATCC 14583, ATCC 14584, ATCC 14585 | ATCC 23877 | DSM 40846 |
| Phylogenetic Group | Distinct group (G3) from true S. venezuelae | Separate species | Separate species |
Comparative Analysis of Anthelvencin BGC with Congocidine and Distamycin BGCs
The biosynthetic gene clusters for anthelvencin, congocidine, and distamycin share a remarkable degree of similarity, pointing to a common evolutionary origin. nih.gov However, key differences in their genetic makeup account for the structural diversity observed in the final pyrrolamide products.
The anthelvencin BGC in S. venezuelae ATCC 14583 is a large cluster that contains genes for both pyrrolamide assembly and other biosynthetic pathways, such as that for ectoine (B1671093). researchgate.net Within this larger region, a core 30 kbp section is dedicated to anthelvencin biosynthesis. researchgate.net This core set of genes shows significant homology to the BGCs for congocidine in S. ambofaciens and distamycin in S. netropsis. researchgate.net Specifically, 20 genes in the anthelvencin BGC have homologs in the other two clusters, with amino acid sequence identities ranging from 51.69% to 85.26%. researchgate.net
A defining feature of these pyrrolamide BGCs is the presence of a non-ribosomal peptide synthetase (NRPS) system composed entirely of standalone domains, often referred to as a type II NRPS. nih.gov This is in contrast to the more common modular type I NRPS systems. This modular, standalone nature is a shared characteristic across the anthelvencin, congocidine, and distamycin BGCs and makes them interesting models for studying protein-protein interactions in NRPSs. nih.gov
The table below summarizes the key gene homologs and notable differences between the three BGCs.
| Gene/Function | Anthelvencin BGC (S. venezuelae) | Congocidine BGC (S. ambofaciens) | Distamycin BGC (S. netropsis) |
| Core Assembly | Homologous NRPS genes (Type II) | Homologous NRPS genes (Type II) | Homologous NRPS genes (Type II) in two clusters |
| Regulatory Gene | ant1 | cgc1 | dst1 |
| Guanidinoacetate Synthesis | Absent | cgc7, cgc18 | Present in one of the two clusters |
| Formylation | Absent | Absent | dst26 homolog present |
| Precursor Synthesis | athv28 for ADPC synthesis | Homologs present | Homologs present |
Advanced Methodologies in Anthelvencin Research
Analytical Techniques for Biosynthetic Intermediate and Product Identification
The identification and characterization of anthelencin B and its biosynthetic intermediates have relied heavily on a combination of advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are primary tools for this purpose. jmicrobiol.or.krmdpi.com
Initially, researchers utilized high-resolution Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) to detect the production of anthelencin A and B. kaist.ac.kr This technique allowed for the precise measurement of the molecular weights of these compounds, confirming their presence in extracts from Streptomyces venezuelae. kaist.ac.kr Further analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a sensitive and selective method for quantifying both the final products and the intermediates in the coenzyme A biosynthetic pathway. escholarship.org
To confirm the structure and involvement of specific genes in the anthelencin biosynthetic gene cluster (BGC), gene deletion studies were conducted. kaist.ac.kr For instance, the deletion of genes such as athv10, athv15, and athv19, which are predicted to be involved in precursor synthesis, methylation, and assembly, respectively, resulted in the cessation of anthelencin A and B production. kaist.ac.kr This provided strong evidence for the direct role of the identified BGC in anthelencin biosynthesis. kaist.ac.kr
Detailed structural elucidation of the anthelencins and their precursors is achieved through NMR spectroscopy. jmicrobiol.or.kr In the broader context of natural product biosynthesis, ¹H NMR spectroscopy has been effectively used to monitor the formation of products in enzymatic reactions, providing real-time insights into the catalytic process. researchgate.net
Table 1: Analytical Techniques in Anthelvencin Research
| Technique | Application in Anthelvencin Research | Key Findings |
|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Detection and identification of anthelencin A and B in bacterial extracts. kaist.ac.kr | Confirmed the molecular weights of anthelencin A and B. kaist.ac.kr |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of biosynthetic intermediates and final products. escholarship.org | Enables sensitive and selective measurement of pathway components. escholarship.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of anthelencin and its precursors. jmicrobiol.or.kr | Provides detailed information on the chemical structure of the molecules. jmicrobiol.or.kr |
| Gene Deletion Studies coupled with Analytical Chemistry | Confirmation of the anthelencin biosynthetic gene cluster's function. kaist.ac.krnih.gov | Abolition of anthelencin production upon deletion of key biosynthetic genes. kaist.ac.kr |
In Vitro Reconstitution of Enzymatic Steps
A powerful approach to understanding the function of individual enzymes in a biosynthetic pathway is through in vitro reconstitution. This methodology involves expressing and purifying the enzymes of interest and then combining them with their predicted substrates in a controlled test-tube environment to observe the resulting chemical transformations.
In the study of pyrrolamide antibiotics like anthelencin, the nonribosomal peptide synthetase (NRPS) system is of particular interest. The NRPS responsible for assembling anthelencins is composed of stand-alone domains, which makes it a good candidate for such biochemical studies. acs.orgnih.gov
Research on the biosynthesis of showdomycin, a related C-nucleoside, provides a model for the types of experiments that can be applied to the anthelencin pathway. In the showdomycin pathway, the cyclization of L-glutamine to form a pyrrole (B145914) intermediate was demonstrated through in vitro reactions with the purified enzyme SdmE. nih.gov Similarly, the C-glycosylation step, catalyzed by SdmA, was reconstituted in vitro, confirming its function in forming the C-C bond between the pyrrole intermediate and ribose 5-phosphate. nih.govresearchgate.net
The anthelencin biosynthetic pathway is proposed to involve an ATP-grasp ligase family enzyme, Ant23, which is thought to act on a peptidyl carrier protein (PCP)-loaded 4-aminopyrrole-2-carboxylate substrate. acs.orgnih.gov In vitro reconstitution of this specific step would involve combining purified Ant23, the PCP, the pyrrole substrate, and ATP to confirm the ligation activity.
Furthermore, the complete in vitro reconstitution of entire biosynthetic pathways has been achieved for other complex natural products, such as the thioamitide thioholgamide. chemrxiv.org These studies demonstrate the feasibility of sequentially adding purified enzymes and substrates to build the final natural product, providing definitive evidence for the function of each enzymatic step. chemrxiv.org
Table 2: Key Enzymes in Pyrrolamide Biosynthesis and their Potential for In Vitro Study
| Enzyme Family | Proposed Role in Anthelvencin Biosynthesis | Potential In Vitro Assay |
|---|---|---|
| Nonribosomal Peptide Synthetase (NRPS) | Assembly of the pyrrolamide backbone. acs.orgnih.gov | Incubation of NRPS components with amino acid precursors and ATP, followed by product analysis. |
| ATP-Grasp Ligase (e.g., Ant23) | Ligation of the pyrrole moiety. acs.orgnih.gov | Reaction of the enzyme with the pyrrole substrate, PCP, and ATP to detect the formation of the acylated PCP. |
| Methyltransferase (e.g., Athv15) | Methylation of the pyrrole rings. kaist.ac.kr | Incubation of the enzyme with the unmethylated precursor and a methyl donor (e.g., S-adenosyl methionine). |
| Cyclase (e.g., Ant24) | Cyclization of L-Gln to form a pyrrole precursor. researchgate.netnih.gov | Reaction of the enzyme with L-Gln and monitoring for the formation of the cyclized product. |
Computational Approaches for Pathway Prediction and Enzyme Functionality
Computational tools and bioinformatics have become indispensable in modern natural product research, from the initial identification of biosynthetic gene clusters to predicting the function of individual enzymes. jmicrobiol.or.kr
Genome mining is the initial step, where bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are used to scan the sequenced genomes of organisms like Streptomyces venezuelae to identify putative BGCs. jmicrobiol.or.krmdpi.com These programs can predict the general class of the natural product based on the types of genes present in the cluster. jmicrobiol.or.kr For anthelencin, this approach led to the identification of the gene cluster responsible for its production. acs.orgnih.gov
Once a BGC is identified, the functions of the individual genes and the enzymes they encode are predicted based on homology to known enzymes in databases. jmicrobiol.or.kr For example, the presence of genes with homology to NRPSs, methyltransferases, and ATP-grasp ligases in the anthelencin cluster allowed researchers to propose a biosynthetic pathway. acs.orgnih.gov
Computational modeling can also be used to gain deeper insights into enzyme mechanisms and substrate specificity. nih.govplos.org Techniques such as molecular docking and molecular dynamics simulations can model the interaction between a substrate and the active site of an enzyme, helping to understand how the enzyme catalyzes a specific reaction. plos.org For instance, computational alanine (B10760859) scanning can be used to predict the importance of individual amino acid residues in an enzyme's active site for its stability and function. plos.org
Furthermore, computational approaches are being developed to predict the three-dimensional structures of enzymes and enzyme-substrate complexes, which is crucial for understanding their function at a molecular level. bakerlab.org The integration of computational predictions with experimental data from analytical techniques and in vitro studies provides a powerful and comprehensive approach to elucidating complex biosynthetic pathways like that of anthelencin B. mdpi.com
Table 3: Computational Tools and their Applications in Anthelvencin Research
| Computational Approach | Application | Relevance to Anthelvencin |
|---|---|---|
| Genome Mining (e.g., antiSMASH) | Identification of biosynthetic gene clusters (BGCs). jmicrobiol.or.krmdpi.com | Led to the discovery of the anthelencin BGC in S. venezuelae. acs.orgnih.gov |
| Sequence Homology Analysis | Prediction of enzyme function based on similarity to known enzymes. jmicrobiol.or.kr | Allowed for the initial proposal of the anthelencin biosynthetic pathway. acs.orgnih.gov |
| Molecular Docking and Dynamics | Modeling of enzyme-substrate interactions. plos.org | Can provide insights into the mechanism of enzymes like Ant23 and the NRPS components. |
| Protein Structure Prediction | Generation of 3D models of biosynthetic enzymes. bakerlab.org | Facilitates a deeper understanding of enzyme function and mechanism. |
Future Perspectives in Anthelvencin B Research
Uncharacterized Biosynthetic Gene Clusters and Novel Anthelvencin Analogs
The biosynthesis of Anthelvencins A and B is directed by a specific biosynthetic gene cluster (BGC) in Streptomyces venezuelae. nih.gov The characterization of this cluster has not only confirmed its role in producing known anthelvenicins but has also led to the identification of a new analog, Anthelvencin C. nih.gov The producing organism, S. venezuelae ATCC 14583, had its genome sequenced to identify this BGC, which is predicted to direct the synthesis of these pyrrolamide metabolites. nih.gov
The biosynthetic machinery for anthelvenicins is notable for its use of a nonribosomal peptide synthetase (NRPS) composed entirely of stand-alone domains, sometimes referred to as a type II NRPS. nih.gov This architecture is less common than the large, multimodular NRPSs and presents an intriguing system for studying protein-protein interactions in natural product biosynthesis. nih.gov Functional analysis of the BGC has allowed for a proposed biosynthetic pathway, which involves an enzyme from the ATP-grasp ligase family, Ant23, in addition to the NRPS components. nih.gov
The exploration of Streptomyces species, known as prolific producers of secondary metabolites, continues to yield novel compounds, including alkaloids, macrolides, and peptides. nih.govfrontiersin.orgnih.gov The vast genetic diversity within this genus suggests that other, currently uncharacterized BGCs encoding for novel Anthelvencin analogs likely exist in different strains or related species. unh.edumedwinpublishers.com Advances in genome mining and heterologous expression techniques now make it possible to activate these "silent" or cryptic BGCs, which are not expressed under standard laboratory conditions. nih.gov This approach holds the promise of discovering new Anthelvencin derivatives with potentially enhanced or novel biological activities.
| Component | Function/Proposed Role |
| Nonribosomal Peptide Synthetase (NRPS) | Composed of stand-alone domains (Type II NRPS), it assembles the peptide backbone of the anthelvenicins. nih.gov |
| Ant23 (ATP-grasp ligase) | Proposed to use a PCP-loaded 4-aminopyrrole-2-carboxylate as a substrate during assembly. nih.gov |
| Additional Genes | The BGC contains other genes predicted to be involved in precursor supply, tailoring, and regulation. |
Elucidation of Regulatory Mechanisms in Anthelvencin Production
The production of secondary metabolites like Anthelvencin in Streptomyces is tightly controlled by complex regulatory networks. universiteitleiden.nl These networks respond to various physiological and environmental cues, such as nutrient availability and cell density. frontiersin.org While the specific regulatory mechanisms governing the Anthelvencin BGC are not yet fully elucidated, the field of antibiotic regulation in Actinobacteria provides a solid framework for future investigation. universiteitleiden.nl
Typically, the regulation of a BGC involves both cluster-situated regulators (CSRs) located within the BGC and global regulators that control multiple metabolic pathways. universiteitleiden.nl Understanding these regulatory elements is crucial for several reasons. Firstly, it can provide insights into the ecological role of anthelvenicins for the producing organism. Secondly, this knowledge can be harnessed to improve the production yields of Anthelvencin B and its analogs. researchgate.net Engineering these regulatory cascades, for example by overexpressing positive regulators or deleting repressors, is a common strategy to enhance the output of valuable compounds. researchgate.net Future research will likely focus on identifying the specific CSRs within the Anthelvencin BGC and mapping their interactions with the broader regulatory network of S. venezuelae.
| Regulatory Level | Description | Potential Application |
| Cluster-Situated Regulators (CSRs) | Transcriptional regulators located within the BGC that directly control the expression of biosynthetic genes. universiteitleiden.nl | Overexpression of activators or deletion of repressors to increase Anthelvencin yield. |
| Global Regulators | Pleiotropic regulators that respond to broad physiological signals (e.g., nutrient limitation, stress) and coordinate secondary metabolism with other cellular processes. universiteitleiden.nl | Modifying culture conditions or engineering global pathways to trigger BGC expression. |
| Signaling Molecules | Small molecules, such as γ-butyrolactones, that can act as autoregulators to coordinate gene expression across a population. universiteitleiden.nlfrontiersin.org | Addition of synthetic signaling molecules to the culture medium to induce production. |
Potential for Synthetic Accessibility and Diversification for Research Tools
The unique structure of this compound and the modular nature of its biosynthesis make it an excellent candidate for synthetic and semi-synthetic diversification. Synthetic biology offers a powerful toolkit to engineer the Anthelvencin biosynthetic pathway to generate novel derivatives that are not produced naturally. bohrium.comuanl.mxnih.gov
One promising approach is combinatorial biosynthesis. The Type II NRPS system involved in Anthelvencin production is particularly well-suited for this strategy. nih.gov By swapping, modifying, or adding new stand-alone enzyme domains, it may be possible to incorporate different precursor units into the Anthelvencin scaffold, creating a library of novel analogs. Another technique, mutasynthesis, involves genetically blocking the biosynthesis of a natural precursor and feeding synthetic analogs to the culture, which are then incorporated by the remaining active enzymes to produce new derivatives. nih.gov
These bioengineering efforts, combined with advances in chemical synthesis, will not only expand the chemical diversity of the Anthelvencin family but also provide access to specialized molecular probes. researchgate.net By generating analogs with modified properties—such as altered binding affinity, improved stability, or the inclusion of fluorescent tags or cross-linking agents—researchers can develop powerful tools to study the molecular targets and mechanisms of action of this compound. This synthetic accessibility is key to translating the initial discovery of this compound into a deeper understanding of its biological function.
Q & A
How can researchers formulate a focused research question on Anthelvencin B's mechanism of action?
- Methodological Answer :
- Identify gaps : Conduct a literature review using databases like PubMed or Scopus, focusing on recent studies (2020–2025) to pinpoint unresolved mechanisms (e.g., signaling pathways, resistance mechanisms).
- Narrow scope : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define variables. Example: "Does this compound inhibit [specific enzyme] in [cell line] under hypoxic conditions compared to standard treatments?"
- Validate significance : Ensure the question addresses gaps in therapeutic efficacy or molecular understanding .
Q. What experimental design considerations are critical for in vitro studies of this compound?
- Methodological Answer :
- Control groups : Include positive controls (e.g., known inhibitors) and vehicle controls to isolate compound-specific effects.
- Dose-response curves : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC50 values.
- Replicates : Use triplicate measurements per condition to account for biological variability.
- Assay validation : Confirm assay reproducibility using standardized protocols (e.g., MTT for cytotoxicity) .
Q. What methodologies are recommended for synthesizing and characterizing this compound derivatives?
- Methodological Answer :
- Synthetic routes : Optimize reaction conditions (e.g., solvent, temperature) using HPLC to monitor purity (>95%).
- Structural characterization : Employ NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for confirmation.
- Purity assessment : Use elemental analysis and chromatographic techniques (e.g., LC-MS) to validate synthetic batches .
Q. How should researchers assess this compound's biological activity across different cell lines?
- Methodological Answer :
- Cell line selection : Include diverse models (e.g., cancer vs. normal cells) to evaluate selectivity.
- Functional assays : Combine viability assays (e.g., ATP luminescence) with mechanistic studies (e.g., Western blot for apoptosis markers).
- Microenvironment modeling : Mimic in vivo conditions using 3D spheroids or co-culture systems to assess penetration and efficacy .
Advanced Research Questions
Q. What statistical approaches are appropriate for analyzing contradictory efficacy data in this compound studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies to identify trends using random-effects models.
- Sensitivity analysis : Test robustness of conclusions by excluding outliers or adjusting for covariates (e.g., cell line genetic variability).
- Bayesian frameworks : Quantify uncertainty in conflicting results by updating prior probabilities with new evidence .
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological profiles of this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure compound stability, bioavailability, and metabolite formation using LC-MS/MS.
- Tissue-specific analysis : Use imaging techniques (e.g., PET scans) to track compound distribution in animal models.
- Mechanistic deconvolution : Compare transcriptomic/proteomic responses in both models to identify discordant pathways .
Q. What strategies improve reproducibility in this compound synthesis protocols?
- Methodological Answer :
- Detailed documentation : Report exact reaction conditions (e.g., solvent grade, stirring speed) in supplementary materials.
- Collaborative validation : Share synthetic intermediates with independent labs for cross-verification.
- Automation : Use flow chemistry to minimize human error in critical steps .
Q. How can researchers optimize this compound's in vivo efficacy while minimizing toxicity?
- Methodological Answer :
- Dose optimization : Conduct PK/PD studies to establish therapeutic windows using nonlinear mixed-effects modeling (NONMEM).
- Formulation engineering : Test nanoparticle encapsulation or prodrug strategies to enhance target specificity.
- Toxicity screening : Evaluate off-target effects via organoid models or high-content screening (HCS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
